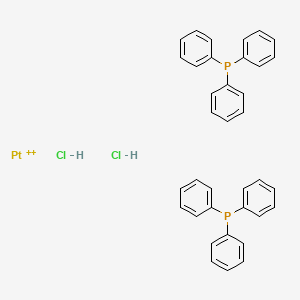
Dichlorobis(triphenylphosphine)platinum (II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(triphenylphosphine)platinum (II) is a coordination complex with the chemical formula [PtCl2(PPh3)2]. It is a platinum-based compound where the platinum atom is coordinated to two chloride ions and two triphenylphosphine ligands. This compound is widely used in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)platinum (II) can be synthesized by reacting potassium tetrachloroplatinate (K2PtCl4) with triphenylphosphine (PPh3) in an appropriate solvent. The reaction typically proceeds as follows:
K2PtCl4+2PPh3→[PtCl2(PPh3)2]+2KCl
The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(triphenylphosphine)platinum (II) are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes using larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(triphenylphosphine)platinum (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines, phosphines, or carbonyls.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and reactivity.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including hydrogenation, hydroformylation, and cyclopropanation.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(triphenylphosphine)platinum (II) include:
Amines: For substitution reactions.
Hydrogen gas: For hydrogenation reactions.
Carbon monoxide: For hydroformylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-coordinated platinum complexes, while hydrogenation reactions can yield reduced organic compounds .
Scientific Research Applications
Dichlorobis(triphenylphosphine)platinum (II) has a wide range of applications in scientific research:
Biology and Medicine: Platinum complexes, including Dichlorobis(triphenylphosphine)platinum (II), are studied for their potential anticancer properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of Dichlorobis(triphenylphosphine)platinum (II) involves its ability to coordinate with various ligands and catalyze reactions. The platinum center can undergo changes in its oxidation state, facilitating different types of chemical transformations. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum (II): This isomer has a similar structure but different spatial arrangement of ligands.
Dichlorobis(triphenylphosphine)palladium (II): A palladium analog with similar reactivity and applications.
Uniqueness
Dichlorobis(triphenylphosphine)platinum (II) is unique due to its specific coordination geometry and reactivity. The trans configuration allows for distinct catalytic properties and interactions with ligands compared to its cis isomer and palladium analogs .
Properties
Molecular Formula |
C36H32Cl2P2Pt+2 |
|---|---|
Molecular Weight |
792.6 g/mol |
IUPAC Name |
platinum(2+);triphenylphosphane;dihydrochloride |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















